![molecular formula C28H32N2O11 B12104664 6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)
6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its ChEBI ID CHEBI:189817 , belongs to the flavonoid class. Its IUPAC name is 6-[2,2-dimethyl-6-(3-oxo-3-phenylpropyl)chromen-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . It features a complex structure with a chromenyl group and a carboxylic acid moiety.
準備方法
Synthetic Routes:: The synthetic routes for this compound involve the assembly of its various functional groups. While specific methods may vary, a common approach includes the condensation of a chromenyl precursor with a carboxylic acid derivative. Protecting groups are strategically used to control regioselectivity during the synthesis.
Reaction Conditions::Chromenyl Formation: The chromenyl group can be synthesized via cyclization reactions, such as the Pechmann condensation.
Carboxylation: Introduction of the carboxylic acid group can occur through carboxylation reactions using appropriate reagents.
Protecting Groups: Protecting groups (e.g., acetyl or benzyl) are employed to shield specific functional groups during the synthesis.
Industrial Production:: Industrial-scale production methods may involve multistep processes, optimization of reaction conditions, and purification techniques. detailed industrial protocols are proprietary and not widely available.
化学反応の分析
Reactions::
Nucleophilic Acyl Substitution: The carboxylate group can undergo nucleophilic acyl substitution reactions, leading to the formation of various derivatives.
Benzylic Oxidation: The phenylpropyl side chain is susceptible to oxidation at the benzylic position.
Phosphorus Pentoxide (P4O10): Used in carboxylation reactions.
Hydroxide Bases (e.g., NaOH): For deprotonation and nucleophilic attack.
Oxidizing Agents (e.g., KMnO4): For benzylic oxidation.
Major Products:: The major products depend on the specific reactions and conditions applied. Derivatives with modified functional groups may result.
科学的研究の応用
This compound finds applications across several fields:
Chemistry: As a model compound for studying flavonoid reactivity.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic properties due to its structural features.
Industry: Used in the development of novel materials or bioactive compounds.
作用機序
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.
類似化合物との比較
- Other structurally analogous compounds may exist but require further investigation.
Alternanthin (CHEBI192924): A related flavonoid with a similar chromenyl core.
特性
分子式 |
C28H32N2O11 |
|---|---|
分子量 |
572.6 g/mol |
IUPAC名 |
6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H32N2O11/c31-20(40-28-23(34)21(32)22(33)24(41-28)27(38)39)14-30-19-9-5-4-8-16(19)11-13-17(25(30)35)29-18(26(36)37)12-10-15-6-2-1-3-7-15/h1-9,17-18,21-24,28-29,32-34H,10-14H2,(H,36,37)(H,38,39) |
InChIキー |
OJAPCMFSNNRWFW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B12104582.png)
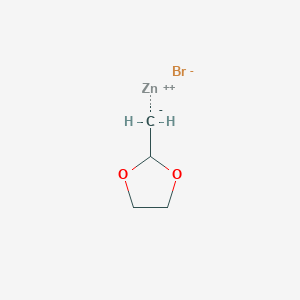
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12104596.png)
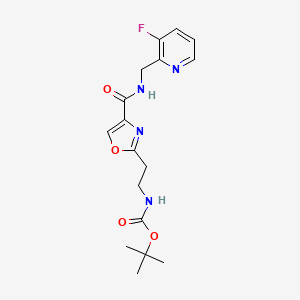
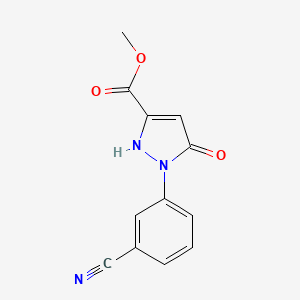
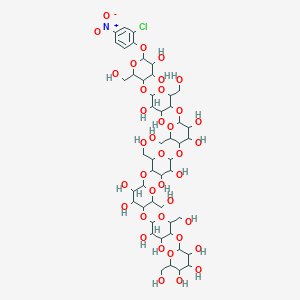
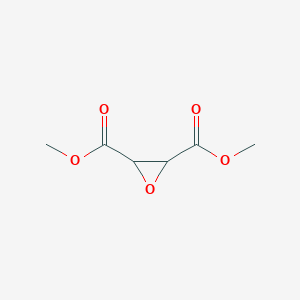


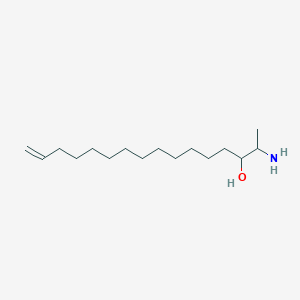
![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)
![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)
![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)

